N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
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Overview
Description
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.
Benzamide Formation: The final step involves the coupling of the pyrimidine derivative with 4-(pyrimidin-2-yloxy)benzoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the piperidine ring or the benzamide moiety.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated pyrimidines, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study cellular processes due to its ability to interact with various biomolecules. It may also serve as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(morpholin-4-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- N-((4-(piperazin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
Uniqueness
Compared to similar compounds, N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide may exhibit unique binding affinities and selectivities due to the presence of the piperidine group. This can result in distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-4-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-20(16-5-7-17(8-6-16)29-21-23-10-4-11-24-21)25-15-18-22-12-9-19(26-18)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNWIOMZGKGSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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